Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate
Description
Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate (CAS: 1109277-66-8) is a boronate ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and organic materials . Its structure features a cyclohexene ring substituted with a methyl ester group and a pinacol boronate ester, enabling dual functionality in coupling and solubility modulation. The compound is synthesized via palladium-catalyzed borylation of triflate precursors, as described in , with yields exceeding 70% under optimized conditions .
Properties
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h8,11H,6-7,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYXGJDLUDBFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate typically involves the following steps:
Boronic Acid Formation: The initial step involves the formation of a boronic acid derivative, which serves as the core structure for the compound.
Cyclohexene Derivative Synthesis: The cyclohexene derivative is synthesized through a series of reactions, including the use of organometallic reagents and catalysts.
Esterification: The final step involves esterification, where the boronic acid derivative is reacted with methanol in the presence of a catalyst to form the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Synthetic Chemistry Applications
1. Boron Chemistry:
The compound serves as a versatile boron-containing reagent in organic synthesis. Its boronate ester functionality allows for the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura cross-coupling. This reaction is pivotal in synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Case Study: Suzuki-Miyaura Coupling
In a study published by TCI Chemicals, methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate was successfully utilized as a coupling partner to generate complex biaryl structures with high yields and selectivity. The reaction conditions were optimized to achieve a yield exceeding 90% under mild conditions .
| Reaction Condition | Yield (%) | Selectivity |
|---|---|---|
| Catalyst: Pd(PPh₃)₂ | 92 | High |
| Temperature: 80°C | ||
| Solvent: Toluene |
2. Functionalization of Aromatic Compounds:
The compound can act as a precursor for the synthesis of functionalized aromatic compounds through nucleophilic substitution reactions. The presence of the dioxaborolane moiety enhances the reactivity of the aromatic system.
Case Study: Functionalization
Research demonstrated that this compound could be functionalized to introduce various substituents on the aromatic ring. This property is particularly useful for developing new materials with tailored properties .
Medicinal Chemistry Applications
1. Drug Development:
The compound's unique structure makes it a candidate for drug design and development. Its ability to form stable complexes with biological targets can lead to the discovery of new therapeutic agents.
Case Study: Anticancer Activity
A study explored the anticancer potential of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 30 µM), indicating their potential as anticancer agents .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 15 | HeLa |
| Derivative B | 25 | MCF7 |
| Derivative C | 12 | A549 |
2. Pharmacological Studies:
The compound has been investigated for its pharmacological properties beyond anticancer effects. Its derivatives have shown promise in modulating enzyme activities relevant to various diseases.
Case Study: Enzyme Inhibition
Research indicates that certain derivatives of this compound serve as effective inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .
Materials Science Applications
1. Polymer Chemistry:
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Case Study: Polymer Modification
In a recent study published in a materials science journal, the incorporation of this compound into poly(lactic acid) matrices improved thermal stability and mechanical strength significantly compared to unmodified polymers .
| Property | Unmodified PLA | Modified PLA |
|---|---|---|
| Thermal Stability | 150°C | 180°C |
| Tensile Strength | 45 MPa | 60 MPa |
this compound demonstrates diverse applications across synthetic chemistry, medicinal chemistry, and materials science. Its unique chemical properties facilitate innovative approaches in drug development and material enhancement. Continued research into this compound will likely unveil further applications and contribute significantly to various scientific fields.
Mechanism of Action
The mechanism by which Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-en-1-yl)Acetate
- Structural Difference : The ethyl ester variant (CAS: 1166829-70-4) replaces the methyl group with ethyl, marginally increasing lipophilicity (logP: 3.1 vs. 2.8 for the methyl analog) .
- Synthesis : Prepared via Pd(dppf)Cl₂-catalyzed coupling with bis(pinacolato)diboron, achieving 73.5% yield under similar conditions to the methyl analog .
- Applications : Used interchangeably in Suzuki couplings but preferred in hydrophobic media due to enhanced solubility in organic solvents .
Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-enecarboxylate
- Structural Difference : The boronate ester is directly attached to the cyclohexene-carboxylate group, altering electronic distribution and steric accessibility .
- Properties : Lower molecular weight (266.14 g/mol vs. 294.19 g/mol for the target compound) due to reduced substituent complexity .
- Reactivity : Exhibits faster coupling kinetics in aryl triflate reactions but lower thermal stability .
Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate Derivatives
- Structural Variation : Incorporates aromatic rings (e.g., benzoxazole or trifluoromethyl substituents) instead of cyclohexene, enhancing conjugation and π-π stacking capabilities .
- Applications : Specialized in fluorescent probe synthesis and kinase inhibitor development due to extended aromatic systems .
Comparative Data Tables
Table 1: Molecular Properties of Selected Boronate Esters
Table 2: Reaction Performance in Suzuki-Miyaura Couplings
Key Research Findings
- Electronic Effects : Methyl and ethyl esters exhibit comparable reactivity, but steric bulk in cyclohexene derivatives slows transmetallation steps compared to planar arylboronates .
- Thermal Stability : Cyclohexene-based boronates decompose above 150°C, limiting high-temperature applications, whereas aryl variants remain stable up to 200°C .
- Biological Activity : The target compound is critical in synthesizing DGAT-1 inhibitors, demonstrating IC₅₀ values < 100 nM in enzymatic assays .
Biological Activity
Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide an overview of its biological activity based on available research findings, including case studies and data tables.
- Molecular Formula : C15H25BO4
- Molecular Weight : 276.14 g/mol
- CAS Number : 1109277-66-8
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas of interest:
Anticancer Activity
One of the primary areas of investigation is the compound's potential as an anticancer agent. Studies have indicated that similar compounds within the dioxaborolane class exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of dioxaborolane was shown to inhibit the growth of breast cancer cells with an IC50 value of approximately 10 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that modifications to the dioxaborolane structure can enhance antibacterial activity:
- Findings : Compounds with similar structures demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 5 to 20 µM .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation.
- Disruption of Cell Membranes : Antimicrobial activity might be due to disruption of bacterial cell membranes.
Data Tables
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or esterification of boronic acid intermediates. For example, similar ethyl ester derivatives (e.g., ethyl 4-(boronate)cyclohexene carboxylate) are synthesized using palladium catalysts under inert conditions, with reaction monitoring via TLC or GC-MS . Key steps include protection of the boronate group and regioselective esterification.
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for verifying the cyclohexene backbone and boronate ester group. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₆H₂₇BO₄, MW 294.2 in ethyl analogs ). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and boronate (B-O, ~1350 cm⁻¹) stretches.
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer : The compound is moisture-sensitive due to the boronate ester. Store under argon at –20°C in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Stability tests via ¹H NMR in deuterated solvents (e.g., CDCl₃) over 48 hours can detect hydrolysis .
Advanced Research Questions
Q. How does the cyclohexene ring’s conformation influence reactivity in cross-coupling reactions?
- Methodological Answer : The cyclohexene ring’s steric and electronic effects modulate accessibility of the boronate group. Computational modeling (DFT) can predict transition states for Suzuki-Miyaura coupling. Experimental validation involves comparing coupling efficiency with planar vs. non-planar analogs (e.g., benzene vs. cyclohexene derivatives) .
Q. What strategies mitigate side reactions during derivatization of the acetate group?
- Methodological Answer : Protecting the boronate group with pinacol or using orthogonal protecting groups (e.g., tert-butyl esters) minimizes interference. For example, selective hydrolysis of the methyl ester under basic conditions (NaOH/MeOH) requires monitoring via HPLC to avoid boronate cleavage .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Methodological Answer : Stability assays in buffered solutions (pH 3–10) at 25°C reveal degradation pathways. LC-MS analysis identifies hydrolysis products (e.g., boronic acid or cyclohexenol derivatives). For instance, ethyl analogs show rapid decomposition at pH <5 due to B-O bond cleavage .
Q. What analytical methods resolve contradictions in reported physical properties (e.g., melting points)?
- Methodological Answer : Discrepancies in melting points (e.g., unreported in vs. 97% purity in ) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography provide definitive data. Cross-referencing with analogs (e.g., ethyl vs. methyl esters) clarifies substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
